molecular formula C12H14N2O B1290408 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone CAS No. 645419-13-2

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Cat. No.: B1290408
CAS No.: 645419-13-2
M. Wt: 202.25 g/mol
InChI Key: ZWPDDGOGZRNKKC-UHFFFAOYSA-N
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Description

1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique chemical architecture, which includes a cyclopropane ring fused to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline core, followed by the introduction of the cyclopropane ring through cyclopropanation reactions. The amino group is then introduced via amination reactions, and the ethanone functionality is added through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

The compound can be synthesized through a series of chemical reactions involving spiro[cyclopropane-1,3'-indolin] derivatives. The synthesis typically involves cyclopropanation techniques that yield high yields of the desired product. For instance, a method utilizing tosylhydrazone salts has been reported to achieve diastereoselective cyclopropanation without the use of transition metals, which enhances safety and efficiency in the laboratory setting .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For example, studies have shown that spiro[cyclopropane-1,3'-indolin]-2'-ones demonstrate significant activity against various human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer). Notably, some derivatives have shown IC50 values less than 20 μM, indicating potent anticancer effects .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
6bDU-145<20Induces apoptosis via caspase-3 activation
6uHeLa<20Cell cycle arrest in G0/G1 phase
3bA-549<10Induces mitochondrial membrane potential loss

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, certain spirocyclopropane derivatives have been investigated for their anti-inflammatory and analgesic activities. Compounds from this class have shown significant effects in reducing inflammation and pain in preclinical models. The structure-activity relationship studies suggest that specific substituents on the indoline moiety can enhance these therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indoline ring and the cyclopropane structure can significantly influence the compound's potency and selectivity towards specific biological targets. For instance, modifications that enhance lipophilicity or improve binding affinity to target proteins have been identified as key factors in developing more effective therapeutic agents .

Case Study 1: Anticancer Screening

A comprehensive screening of a library of spiro[cyclopropane-1,3'-indolin]-2'-ones against multiple cancer cell lines revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The flow cytometric analysis confirmed that these compounds effectively triggered cell death mechanisms consistent with classical apoptosis pathways .

Case Study 2: Anti-inflammatory Research

In a separate study focusing on the anti-inflammatory properties of spirocyclopropanes, researchers evaluated the efficacy of various derivatives in animal models of inflammation. The results indicated that compounds with specific substitutions exhibited remarkable reductions in inflammatory markers and pain behaviors compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
  • 5’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
  • 7’-Aminospiro[cyclopropane-1,3’-indoline]

Uniqueness

1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone is unique due to its specific substitution pattern and the presence of both an amino group and an ethanone functionality

Biological Activity

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone, with the CAS number 645419-13-2, is a compound of interest due to its unique structural features and potential biological activities. This compound has been studied for its effects on various biological systems, particularly in the context of cancer research and neuropharmacology.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant activity against human leukemia K562 cells, with IC50 values indicating effective inhibition of cell proliferation. Specifically, some analogs showed IC50 values as low as 21.10 μM against prostate cancer cells (PC-3), suggesting a promising avenue for further research in oncology .

CompoundCell LineIC50 (µM)
This compoundK56233.72
Analog APC-321.10
Analog BMCF-711.42

Neuropharmacological Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has also been investigated. Research indicates that compounds similar to this compound can act as antagonists for certain nAChR subtypes, which are implicated in pain modulation and neuroprotection. For example, selective antagonism at α9*-nAChRs has been recorded, which may contribute to its potential use in treating neuropathic pain .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Tumor Growth : By interfering with signaling pathways associated with cell proliferation and survival.
  • Modulation of Neurotransmitter Receptors : Particularly through antagonism at nAChRs, which can influence neuronal excitability and neurotransmission.

Study on Anticancer Activity

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis as confirmed by flow cytometry and caspase activity assays.

Neuropharmacology Research

Another study focused on the effects of this compound on pain models in rodents. The findings suggested that administration of the compound led to a significant reduction in pain response compared to control groups, highlighting its potential as an analgesic agent.

Properties

IUPAC Name

1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14/h2-3,6H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPDDGOGZRNKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635042
Record name 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645419-13-2
Record name 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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